Dicyclohexyl phthalate-3,4,5,6-d4

Catalog No.
S1522492
CAS No.
358731-25-6
M.F
C20H26O4
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl phthalate-3,4,5,6-d4

CAS Number

358731-25-6

Product Name

Dicyclohexyl phthalate-3,4,5,6-d4

IUPAC Name

dicyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

Molecular Formula

C20H26O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2/i7D,8D,13D,14D

InChI Key

VOWAEIGWURALJQ-ZZRPVTOQSA-N

SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Dicyclohexyl Ester-d4; Phthalic Acid Dicyclohexyl Ester-d4; DCHP-d4; Edenol DCHP-d4; Ergoplast FDC-d4; HF 191-d4; Howflex CP-d4; KP 201-d4; Morflex 150-d4; NSC 6101-d4; Unimoll 66-d4; Uniplex 250-d4; DCHP-d4

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CCCCC2)C(=O)OC3CCCCC3)[2H])[2H]

Dicyclohexyl phthalate-3,4,5,6-d4 is a deuterated derivative of dicyclohexyl phthalate, a compound commonly used as a plasticizer. Its chemical formula is C20_{20}H26_{26}O4_{4}, and it features four deuterium atoms replacing hydrogen atoms in the phthalate structure, which enhances its stability and utility in various analytical applications. This compound is particularly notable for its use as an internal standard in mass spectrometry and other analytical techniques aimed at quantifying phthalate levels in environmental samples, especially aquatic matrices .

Deuterated Internal Standard

One of the primary applications of DCHP-d4 lies in its use as a deuterated internal standard []. This means it serves as a reference compound within analytical techniques like isotope dilution mass spectrometry (IDMS) []. In IDMS, a known amount of the labeled isotope-containing compound (DCHP-d4 in this case) is added to the sample along with the analyte (the unknown compound being measured, like unlabeled DCHP). Both the labeled and unlabeled compounds undergo the same extraction and analytical processes, minimizing potential losses or biases during sample preparation. By comparing the signal intensities of the labeled and unlabeled compounds in the final analysis, scientists can accurately determine the concentration of the analyte (unlabeled DCHP) in the original sample []. This approach helps overcome matrix effects [], which can occur when other components present in the sample (the "matrix") interfere with the detection and quantification of the target analyte.

Here's how the properties of DCHP-d4 contribute to its effectiveness as an internal standard:

  • Chemical similarity: DCHP-d4 shares the same chemical structure as DCHP except for the deuterium substitution. This similarity ensures that both compounds behave almost identically during sample preparation and analysis, minimizing potential biases [].
  • Mass difference: The presence of four deuterium atoms introduces a slight mass difference between DCHP-d4 and DCHP. This difference allows scientists to easily distinguish the signals of the two compounds in the mass spectrum, enabling accurate quantification [].
Typical of phthalate esters. These include:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, dicyclohexyl phthalate-3,4,5,6-d4 can hydrolyze to form dicyclohexyl phthalic acid.
  • Transesterification: This compound can react with alcohols to form different esters.
  • Thermal Decomposition: At elevated temperatures, this compound may decompose to yield various by-products.

These reactions are essential for understanding the compound's behavior in different environments and its potential degradation pathways .

The synthesis of dicyclohexyl phthalate-3,4,5,6-d4 typically involves:

  • Deuteration of Dicyclohexyl Phthalate: This can be achieved by reacting dicyclohexyl phthalic acid with a deuterium source such as deuterium oxide (D2_2O) or other deuterated reagents.
  • Direct Esterification: Dicyclohexyl alcohol can be reacted with phthalic anhydride or phthalic acid under controlled conditions to produce the ester directly.

These methods ensure the incorporation of deuterium into the final product while maintaining the integrity of the ester functional group .

Dicyclohexyl phthalate-3,4,5,6-d4 has several applications:

  • Analytical Chemistry: It serves as an internal standard for quantifying non-deuterated phthalates in environmental samples using techniques such as gas chromatography-mass spectrometry (GC-MS).
  • Research: Its unique isotopic labeling allows researchers to trace metabolic pathways and environmental fate studies of phthalates.
  • Quality Control: It is utilized in laboratories for method validation and calibration due to its stable isotopic composition .

Dicyclohexyl phthalate-3,4,5,6-d4 belongs to a broader class of compounds known as phthalates. Here are some similar compounds for comparison:

Compound NameChemical FormulaUnique Features
Dicyclohexyl PhthalateC20_{20}H30_{30}O4_{4}Non-deuterated version; widely used plasticizer
Diethyl PhthalateC12_{12}H14_{14}O4_{4}Smaller alkyl groups; common in personal care products
Dimethyl PhthalateC10_{10}H10_{10}O4_{4}Low molecular weight; used in various industrial applications
Di-n-octyl PhthalateC24_{24}H38_{38}O4_{4}Larger alkyl chains; often used in flexible PVC

Uniqueness: The primary uniqueness of dicyclohexyl phthalate-3,4,5,6-d4 lies in its isotopic labeling with deuterium atoms. This feature enhances its utility in analytical applications where precise quantification is necessary. Unlike non-deuterated analogs that may exhibit biological activity or environmental persistence issues, this compound serves primarily as a stable reference material .

XLogP3

5.2

Wikipedia

Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate

Dates

Modify: 2023-08-15

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